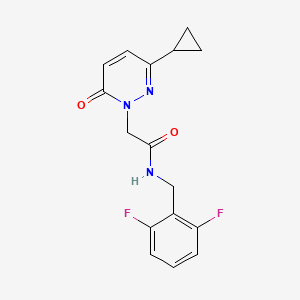
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide is an organic compound characterized by its unique structural properties. Its complex molecular composition lends itself to various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is notable for its distinctive pyridazinone core, combined with difluorobenzyl and cyclopropyl groups.
准备方法
Synthetic routes and reaction conditions: The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide involves multiple steps. One common route starts with the formation of the pyridazinone core through a cyclization reaction of a hydrazine derivative with a diketone. Following this, the introduction of the cyclopropyl group is typically achieved via alkylation, using a suitable cyclopropyl halide. The final step involves acylation of the pyridazinone with difluorobenzylacetamide under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial production methods: Large-scale production of this compound leverages continuous flow chemistry to optimize reaction conditions and improve yield. Automated synthesizers and high-throughput screening techniques are utilized to scale up the production process efficiently. Catalysts such as palladium or nickel complexes are frequently used to accelerate reaction rates and ensure high purity of the final product.
化学反应分析
Types of reactions: The compound undergoes several types of reactions:
Oxidation: : It can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of hydroxyl derivatives.
Reduction: : The reduction of this compound typically involves hydrogenation reactions using catalysts like platinum or palladium, resulting in the formation of amine derivatives.
Substitution: : Halogenation and nitration are common substitution reactions involving reagents like bromine or nitric acid, respectively.
Common reagents and conditions used:
Oxidation: : Potassium permanganate, hydrogen peroxide, chromium trioxide.
Reduction: : Hydrogen gas with platinum or palladium catalysts.
Substitution: : Bromine, nitric acid, sulfuric acid.
Major products formed:
Oxidation: : Hydroxyl derivatives.
Reduction: : Amine derivatives.
Substitution: : Halogenated or nitrated derivatives.
科学研究应用
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide is used extensively in scientific research:
Chemistry: : As a building block in synthetic chemistry for creating more complex molecules and exploring reaction mechanisms.
Biology: : As a probe to study enzyme interactions and protein binding, owing to its unique chemical structure.
Medicine: : Investigated for its potential as a pharmaceutical agent due to its bioactivity, particularly in targeting specific enzymes or receptors.
Industry: : Used in the development of new materials and as a catalyst in chemical manufacturing processes.
作用机制
The compound exerts its effects by interacting with specific molecular targets:
Molecular targets: : Enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling pathways.
Pathways involved: : It modulates these pathways by inhibiting or activating the enzymatic functions, leading to altered cellular responses. Its difluorobenzyl group contributes to its binding affinity and specificity toward these targets.
相似化合物的比较
Compared to other pyridazinone derivatives, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide stands out due to its:
Higher binding affinity: : The presence of the difluorobenzyl group enhances its interaction with molecular targets.
Unique structural features: : The cyclopropyl group provides added stability and resistance to metabolic degradation.
Similar compounds include:
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(benzyl)acetamide
2-(3-phenyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide
Each of these compounds shares a pyridazinone core but varies in its substituents, which affects their overall reactivity and applications. The compound is unique in combining difluorobenzyl and cyclopropyl groups, setting it apart in both function and utility.
属性
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(2,6-difluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-12-2-1-3-13(18)11(12)8-19-15(22)9-21-16(23)7-6-14(20-21)10-4-5-10/h1-3,6-7,10H,4-5,8-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHKFAXVGNNDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2950405.png)
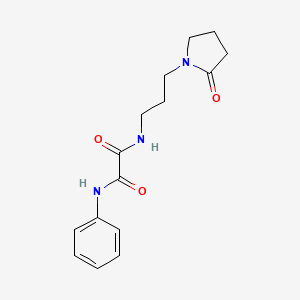

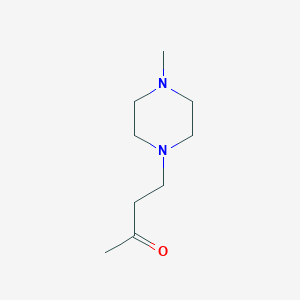
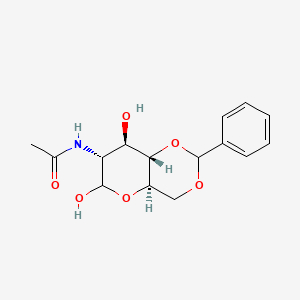
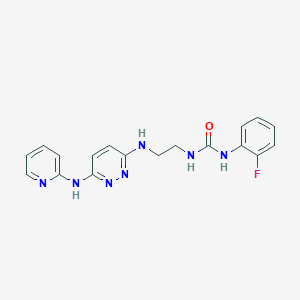
![N-cyclopropyl-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2950416.png)
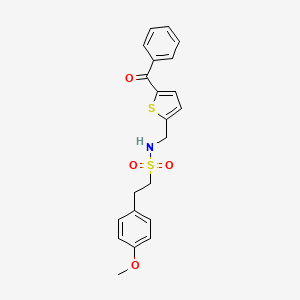
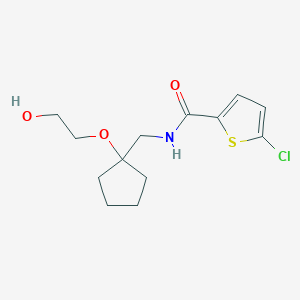
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2950419.png)
![{[(furan-2-yl)methyl]carbamoyl}methyl 4-formylbenzoate](/img/structure/B2950420.png)
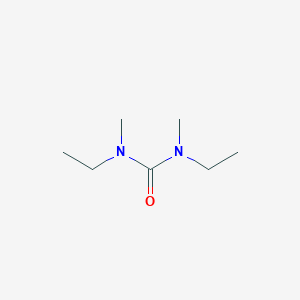
![N-(4-Chlorophenyl)-N-(cyanomethyl)-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide](/img/structure/B2950423.png)
![(5Z)-3-(3-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2950424.png)
